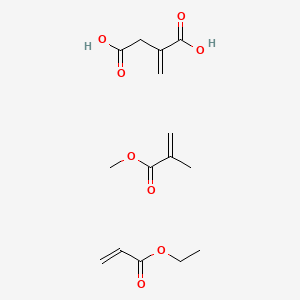
Ethyl prop-2-enoate;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate is a complex compound with the molecular formula C15H22O8 and a molecular weight of 330.33 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl prop-2-enoate involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves polymerization processes. For instance, butanedioic acid, methylene-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate is a common method used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include polymers and other complex organic compounds, which have various industrial applications .
Scientific Research Applications
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can act as a monomer in polymerization reactions, forming long-chain polymers with unique properties. The specific pathways and targets depend on the context of its use and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl acrylate
- Methyl methacrylate
- Itaconic acid polymer
Uniqueness
Ethyl prop-2-enoate; 2-methylidenebutanedioic acid; methyl 2-methylprop-2-enoate is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers .
Properties
CAS No. |
24980-96-9 |
|---|---|
Molecular Formula |
C15H22O8 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-methylidenebutanedioic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C5H6O4.2C5H8O2/c1-3(5(8)9)2-4(6)7;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);1H2,2-3H3;3H,1,4H2,2H3 |
InChI Key |
VUUAVLBOFWERGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC.C=C(CC(=O)O)C(=O)O |
physical_description |
Liquid |
Related CAS |
24980-96-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


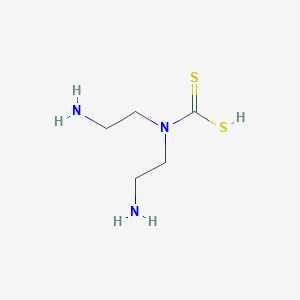
![3-(3,5-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14689730.png)

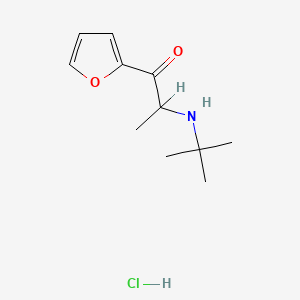
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
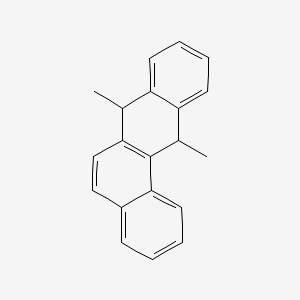
![3-Oxa-7-thiatricyclo[3.3.3.01,5]undecane](/img/structure/B14689752.png)

![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
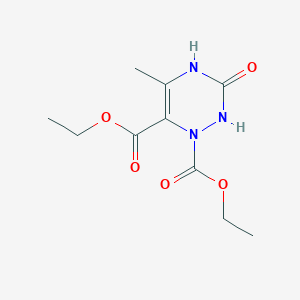

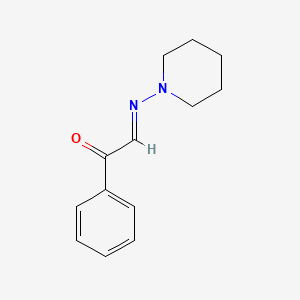
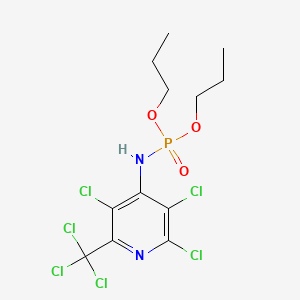
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
